molecular formula C16H17NO6S2 B2626236 2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid CAS No. 325821-40-7

2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid

Cat. No. B2626236
CAS RN: 325821-40-7
M. Wt: 383.43
InChI Key: WCAHFSNHSNCRPZ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 3-{4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl}propanoic acid, has a CAS Number of 306323-53-5 . It has a molecular weight of 383.45 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoic acid . The InChI code is 1S/C16H17NO6S2/c1-21-10-6-9(7-11(22-2)14(10)23-3)8-12-15(20)17(16(24)25-12)5-4-13(18)19/h6-8H,4-5H2,1-3H3,(H,18,19)/b12-8+ .

Scientific Research Applications

Synthesis and Antitumor Activity

A preparative procedure has been developed for the synthesis of thiazolidinone derivatives, which exhibited moderate antitumor activity against malignant tumor cells. The UO31 renal cancer cell line was particularly sensitive to these compounds, highlighting their potential in cancer treatment research (Horishny & Matiychuk, 2020).

Antimicrobial Properties

Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds showed promising activities, indicating their potential use as antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Corrosion Inhibition

Research into thiazolidinedione derivatives has also extended into the field of corrosion inhibition. These compounds have been investigated as inhibitors for mild steel corrosion in hydrochloric acid solution, with studies showing increased inhibition efficiency with concentration. This suggests their utility in industrial applications for corrosion protection (Yadav, Behera, Kumar, & Yadav, 2015).

Green Chemistry Synthesis

A green synthesis approach has been developed for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, using water as the optimal reaction medium. This methodology aligns with the principles of green chemistry, providing an environmentally friendly route for synthesizing these compounds with nearly quantitative yields (Horishny & Matiychuk, 2020).

Anticancer Properties

The synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives and their evaluation for antitumor activity have been explored. These compounds have shown a moderate activity against human cancer cell lines, with the CCRF-CEM leukemia cell line being notably sensitive. This research underscores the potential of thiazolidinone derivatives in developing new anticancer therapies (Horishny & Matiychuk, 2021).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the product page .

properties

IUPAC Name

2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S2/c1-8(15(19)20)17-14(18)12(25-16(17)24)7-9-5-10(21-2)13(23-4)11(6-9)22-3/h5-8H,1-4H3,(H,19,20)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAHFSNHSNCRPZ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.